Cas no 1890597-57-5 (methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate)

Methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its pyrrole and amino ester functionalities. The compound’s structure enables its use in the preparation of heterocyclic compounds, pharmaceuticals, and bioactive molecules. Its amino group allows for further derivatization, while the ester moiety offers flexibility in hydrolysis or transesterification reactions. The pyrrole ring contributes to its utility in medicinal chemistry, often serving as a scaffold for drug discovery. This product is characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical modifications. Its synthetic accessibility further enhances its appeal in advanced organic chemistry workflows.
methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate structure
1890597-57-5 structure
Product Name:methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate
CAS No:1890597-57-5
MF:C9H14N2O2
MW:182.219662189484
CID:6206263
PubChem ID:116940200
Update Time:2025-05-20

methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate
    • EN300-1790134
    • 1890597-57-5
    • Inchi: 1S/C9H14N2O2/c1-13-9(12)3-2-8(10)7-4-5-11-6-7/h4-6,8,11H,2-3,10H2,1H3
    • InChI Key: CMPKPPPIDAKELM-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC(C1C=CNC=1)N)=O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68.1Ų

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Additional information on methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate

Exploring the Potential of Methyl 4-Amino-4-(1H-Pyrrol-3-yl)Butanoate (CAS No. 1890597-57-5) in Modern Research and Applications

In the rapidly evolving field of organic chemistry and pharmaceutical research, methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate (CAS No. 1890597-57-5) has emerged as a compound of significant interest. This ester derivative, characterized by its unique pyrrole and amino functional groups, offers a versatile scaffold for drug discovery and material science applications. Researchers are increasingly drawn to its potential as a building block for bioactive molecules, particularly in the development of neuromodulators and enzyme inhibitors.

The structural features of methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate make it a compelling candidate for addressing contemporary challenges in medicinal chemistry. Its pyrrole ring, a common motif in natural products, is known to interact with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels. Meanwhile, the ester group enhances its solubility, facilitating formulation in drug delivery systems. Recent studies highlight its role in optimizing blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug development.

From a synthetic perspective, the compound’s CAS No. 1890597-57-5 is frequently searched in databases by chemists exploring multicomponent reactions or green chemistry approaches. Its synthesis often involves catalytic amination or microwave-assisted esterification, topics trending in AI-driven retrosynthesis tools. Users also inquire about its stability under physiological conditions and compatibility with high-throughput screening (HTS) platforms, reflecting its relevance in automated drug discovery pipelines.

Beyond pharmaceuticals, methyl 4-amino-4-(1H-pyrrol-3-yl)butanoate garners attention in agrochemical research. Its structural analogs have shown promise as plant growth regulators, aligning with the global demand for sustainable agriculture solutions. Additionally, its fluorescence properties are being investigated for bioimaging probes, a hot topic in nanotechnology forums and diagnostic tool development.

As the scientific community prioritizes molecular diversity and fragment-based drug design, this compound’s hybrid pharmacophore (combining pyrrole and amino acid motifs) positions it as a valuable asset. Online discussions frequently link it to AI-predicted ADMET profiles and crystal engineering, underscoring its interdisciplinary appeal. With ongoing studies exploring its metabolic pathways and scalable production methods, CAS No. 1890597-57-5 remains a keyword of choice for innovators navigating the intersection of cheminformatics and translational research.

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